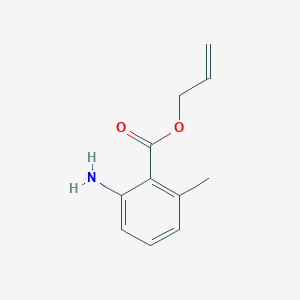

Allyl 2-amino-6-methylbenzoate

Descripción general

Descripción

Allyl 2-amino-6-methylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Claisen Rearrangement of the Allyl Ester

The allyl ester moiety in Allyl 2-amino-6-methylbenzoate can undergo a Claisen rearrangement under thermal conditions (120–160°C) to form γ,δ-unsaturated carbonyl derivatives . This reaction proceeds via a six-membered cyclic transition state, yielding a ketene intermediate that tautomerizes to the final product.

This rearrangement is favored in aprotic solvents and can be accelerated by Lewis acids, though the amino group may participate in side reactions if unprotected .

Pd-Catalyzed N-Arylation Reactions

The aromatic amino group enables Pd-catalyzed cross-coupling with aryl halides. Using ligands like L6 (BrettPhos) or L18 (t-BuXPhos), monoarylation occurs selectively under mild conditions (80–120°C, K₃PO₄ base) :

textThis compound + Ar-X → Allyl 2-(N-aryl)amino-6-methylbenzoate

Key factors:

-

Electron-deficient aryl halides react faster (turnover frequency > 90% for nitro-substituted substrates) .

-

Steric hindrance from the adjacent methyl group suppresses diarylation .

Hydrolysis of the Allyl Ester

The ester group undergoes acid- or base-catalyzed hydrolysis to yield 2-amino-6-methylbenzoic acid:

| Hydrolysis Type | Conditions | Byproduct |

|---|---|---|

| Acidic | HCl (6M), reflux, 6h | Allyl alcohol |

| Basic | NaOH (2M), 80°C, 4h | Sodium allylate |

This reaction is critical for generating the free carboxylic acid, which can participate in peptide coupling or coordination chemistry .

Oxidation of the Allyl Group

The allyl chain is susceptible to epoxidation or dihydroxylation under oxidative conditions:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields the epoxide derivative .

-

Dihydroxylation : OsO₄/NMO (N-methylmorpholine N-oxide) generates a vicinal diol .

These products are intermediates for further functionalization, such as ring-opening reactions or polymer synthesis .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation :

| Reaction | Reagents | Positional Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to amino group |

| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to ester group |

Steric effects from the methyl group direct electrophiles to the 4- or 5-positions .

Reductive Amination

The amino group can participate in reductive amination with aldehydes or ketones (NaBH₃CN, MeOH, 25°C) :

textThis compound + RCHO → Allyl 2-(alkylamino)-6-methylbenzoate

This reaction expands the compound’s utility in synthesizing secondary amines for pharmaceutical applications .

Photochemical [2+2] Cycloaddition

The allyl group participates in UV-light-mediated cycloadditions with electron-deficient alkenes (e.g., maleimides), forming bicyclic structures . Reaction efficiency depends on solvent polarity and irradiation wavelength (λ = 300–350 nm optimal) .

Propiedades

Número CAS |

145218-92-4 |

|---|---|

Fórmula molecular |

C11H13NO2 |

Peso molecular |

191.23 g/mol |

Nombre IUPAC |

prop-2-enyl 2-amino-6-methylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3 |

Clave InChI |

PTVLPBGNAKAOAL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N)C(=O)OCC=C |

SMILES canónico |

CC1=C(C(=CC=C1)N)C(=O)OCC=C |

Sinónimos |

Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.